molecular formula C13H16N4O2S2 B14391301 1,1'-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidin-2(1H)-one] CAS No. 90032-43-2

1,1'-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidin-2(1H)-one]

Cat. No.: B14391301
CAS No.: 90032-43-2
M. Wt: 324.4 g/mol
InChI Key: HNFBSGTUWZLALG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidin-2(1H)-one] is a synthetic organic compound characterized by its unique structure, which includes two pyrimidinone rings connected by a propane-1,3-diyl linker and substituted with methylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidin-2(1H)-one] typically involves the reaction of appropriate pyrimidinone derivatives with a propane-1,3-diyl linker under controlled conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like palladium or copper complexes to facilitate the coupling reaction. The reaction temperature and time are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-purity 1,1’-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidin-2(1H)-one].

Chemical Reactions Analysis

Types of Reactions

1,1’-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidin-2(1H)-one] undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The pyrimidinone rings can undergo nucleophilic substitution reactions with halogenated compounds to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.

    Substitution: Halogenated compounds, base catalysts like potassium carbonate, solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Functionalized pyrimidinone derivatives.

Scientific Research Applications

1,1’-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidin-2(1H)-one] has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,1’-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidin-2(1H)-one] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidin-2(1H)-one] is unique due to its specific substitution pattern and the presence of methylsulfanyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

CAS No.

90032-43-2

Molecular Formula

C13H16N4O2S2

Molecular Weight

324.4 g/mol

IUPAC Name

4-methylsulfanyl-1-[3-(4-methylsulfanyl-2-oxopyrimidin-1-yl)propyl]pyrimidin-2-one

InChI

InChI=1S/C13H16N4O2S2/c1-20-10-4-8-16(12(18)14-10)6-3-7-17-9-5-11(21-2)15-13(17)19/h4-5,8-9H,3,6-7H2,1-2H3

InChI Key

HNFBSGTUWZLALG-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=O)N(C=C1)CCCN2C=CC(=NC2=O)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.